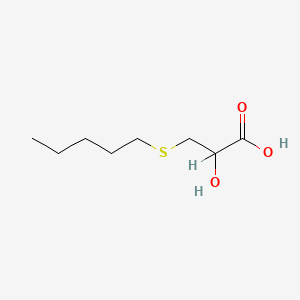

3-(Pentylthio)lactic acid

描述

3-(Pentylthio)lactic acid is a thioether derivative of lactic acid, where a pentylthio group (-S-C₅H₁₁) is substituted at the third carbon position of the lactic acid backbone. The lactic acid moiety may further contribute to compatibility with biological systems, as seen in other lactic acid derivatives like 3-phenyllactic acid, which exhibits antifungal properties .

属性

CAS 编号 |

17606-51-8 |

|---|---|

分子式 |

C8H16O3S |

分子量 |

192.28 g/mol |

IUPAC 名称 |

2-hydroxy-3-pentylsulfanylpropanoic acid |

InChI |

InChI=1S/C8H16O3S/c1-2-3-4-5-12-6-7(9)8(10)11/h7,9H,2-6H2,1H3,(H,10,11) |

InChI 键 |

ZETBHTBLDVKNAD-UHFFFAOYSA-N |

SMILES |

CCCCCSCC(C(=O)O)O |

规范 SMILES |

CCCCCSCC(C(=O)O)O |

同义词 |

3-(pentylthio)lactic acid 3-(pentylthio)lactic acid, ion (1-) |

产品来源 |

United States |

相似化合物的比较

3-(Propylthio)naphthalene-1,4-dione (Compound 5a)

- Structure: Propylthio (-S-C₃H₇) substitution on a naphthoquinone core.

- Activity : Exhibits potent antimicrobial activity against Staphylococcus aureus (MIC = 1.22 µg/mL), outperforming the pentylthio analogue (5b) .

- Mechanism : Enhanced reactivity due to shorter alkyl chain, which may facilitate interaction with microbial membranes or enzymes.

3-(Pentylthio)naphthalene-1,4-dione (Compound 5b)

3-Phenyllactic Acid

- Structure : Phenyl (-C₆H₅) substitution on lactic acid.

- Activity : Broad-spectrum antifungal agent produced by lactic acid bacteria (LAB), inhibiting spoilage fungi in food systems .

- Key Difference : The phenyl group enhances aromatic interactions, whereas the pentylthio group in 3-(pentylthio)lactic acid may prioritize hydrophobic interactions.

2-(Tetradecylthio)acetic Acid

- Structure : Tetradecylthio (-S-C₁₄H₂₉) substitution on acetic acid.

- Applications : Used in chemical synthesis; exhibits higher lipophilicity but carries safety risks (skin/eye irritation) .

- Comparison : Longer alkyl chains (e.g., tetradecyl vs. pentyl) increase hydrophobicity but may reduce solubility and bioavailability.

Key Findings :

- Alkyl Chain Length: Shorter chains (e.g., propyl) in naphthoquinone derivatives correlate with higher antimicrobial activity, likely due to optimized hydrophobicity and steric effects .

- Core Structure: Lactic acid derivatives (e.g., 3-phenyllactic acid) prioritize biocompatibility, whereas naphthoquinones may exhibit higher cytotoxicity .

- Safety : Thioether compounds with longer alkyl chains (e.g., tetradecyl) pose higher irritation risks, emphasizing the need for balanced design .

Analytical and Methodological Considerations

- Quantification : Advanced techniques like LC-Orbitrap MS and HPLC-MRM are critical for analyzing thioether-containing compounds, ensuring precise detection of structural variants .

- Derivatization Strategies: Chemical derivatization (e.g., esterification) enhances chromatographic separation, as seen in analogues like I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) .

常见问题

Q. What experimental methods are recommended for synthesizing and purifying 3-(Pentylthio)lactic acid?

Q. How does the pentylthio substituent influence the antimicrobial activity of this compound compared to other analogs (e.g., 3-phenyllactic acid)?

- Methodological Answer : Perform comparative assays using Lactobacillus spp. or E. coli cultures. Measure minimum inhibitory concentrations (MICs) in microtiter plates under anaerobic conditions (37°C, 24–48 hrs). Pair with molecular dynamics simulations to analyze interactions between the pentylthio group and microbial membrane proteins (e.g., efflux pumps). Structural analogs like 3-phenyllactic acid ( ) show activity via membrane disruption, suggesting similar mechanisms for thioether derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。